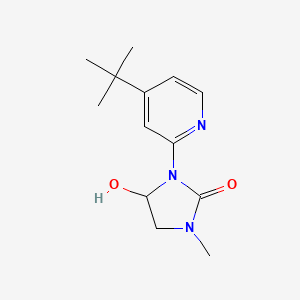
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridinyl group and a hydroxy group attached to the imidazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- typically involves multiple steps. One common method includes the reaction of 1,2-dimethylethylenediamine with phosgene to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A homolog of the compound, used as a high-boiling polar aprotic solvent.
2-Imidazolidinone, 4-(acetyloxy)-3-(3-(1,1-dimethylethyl)-5-isoxazolyl)-1-methyl-: Another derivative with different functional groups.
Uniqueness
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
104822-41-5 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
3-(4-tert-butylpyridin-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)9-5-6-14-10(7-9)16-11(17)8-15(4)12(16)18/h5-7,11,17H,8H2,1-4H3 |
Clave InChI |
JPYXVWROKRXYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)N2C(CN(C2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



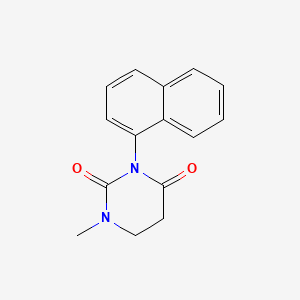
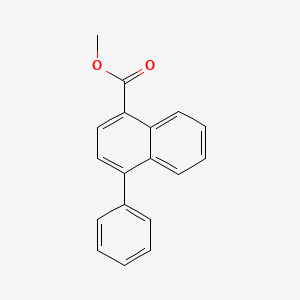
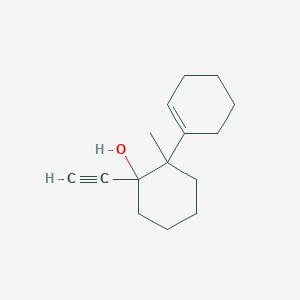
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
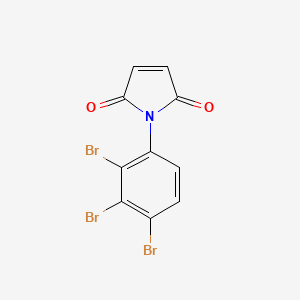
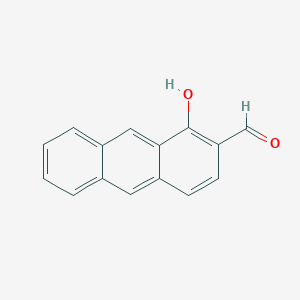
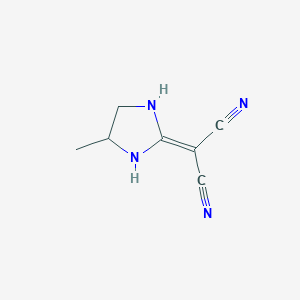
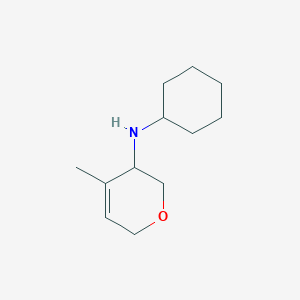
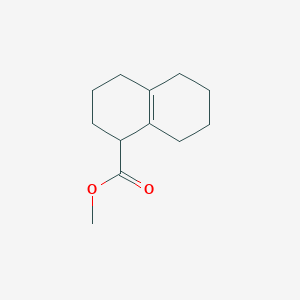
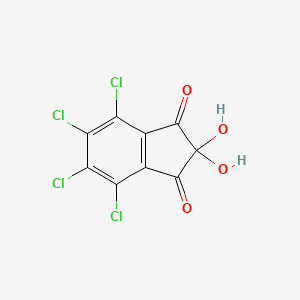

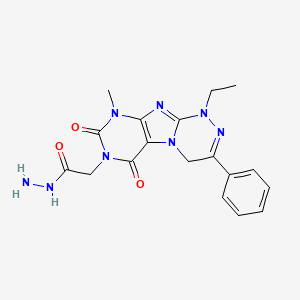
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
